molecular formula C11H10BrNO3 B12575522 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- CAS No. 305859-70-5

2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-

Cat. No.: B12575522
CAS No.: 305859-70-5
M. Wt: 284.11 g/mol
InChI Key: OVSTWKDFLSXEOE-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxazolidinone, 3-(bromoacetyl)-4-phenyl- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This reaction is catalyzed by bifunctional phase-transfer catalysts (PTCs) and typically occurs in the presence of a solvent such as PhCl at elevated temperatures (around 100°C) for about 12 hours . The reaction yields good to high amounts of the desired product.

Industrial Production Methods

Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. Methods such as the ring-opening of aziridines by CO2 and the one-pot reaction of primary amines with epoxides and CO2 are commonly employed . These methods are preferred for their efficiency and lower environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromoacetyl group.

Scientific Research Applications

2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxazolidinone, 3-(bromoacetyl)-4-phenyl- involves its interaction with molecular targets such as the ribosomal 50S subunit in bacteria. This interaction inhibits protein synthesis by preventing the formation of a functional 70S initiation complex . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its bromoacetyl group allows for further functionalization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSTWKDFLSXEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395134
Record name 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305859-70-5
Record name 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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